Ethyl carbamodithioate
Overview
Description
Ethyl carbamodithioate is a chemical compound with the molecular formula C6H11NS2. It belongs to the class of dithiocarbamates, which are characterized by the presence of a dithiocarbamate group (R2N-CS-S-). This compound is known for its applications in various fields, including agriculture, medicine, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl carbamodithioate can be synthesized through the reaction of ethylamine with carbon disulfide in the presence of an alkali such as sodium hydroxide. The reaction proceeds as follows: \[ \text{C2H5NH2} + \text{CS2} + \text{NaOH} \rightarrow \text{C2H5NHC(S)SNa} + \text{H2O} \] The resulting sodium salt is then treated with an acid to obtain this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes the use of reactors that can handle the exothermic nature of the reaction and ensure the safe handling of carbon disulfide, which is highly toxic and flammable.
Chemical Reactions Analysis
Types of Reactions: Ethyl carbamodithioate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of ethyl carbamate and sulfur dioxide.
Reduction: Reduction reactions typically result in the formation of ethylamine and dithiocarbamate derivatives.
Substitution: Substitution reactions can produce various substituted dithiocarbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: this compound is used in the production of rubber accelerators, pesticides, and other industrial chemicals.
Mechanism of Action
Ethyl carbamodithioate is compared with other similar compounds, such as mthis compound and propyl carbamodithioate. These compounds share the dithiocarbamate group but differ in their alkyl chain length, which can influence their physical properties and biological activities. This compound is unique in its balance of reactivity and stability, making it suitable for various applications.
Comparison with Similar Compounds
Methyl carbamodithioate
Propyl carbamodithioate
Butyl carbamodithioate
Phenyl carbamodithioate
Properties
IUPAC Name |
ethyl carbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRXDWOPIKZYOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392063 | |
Record name | Ethyl carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625-61-6 | |
Record name | NSC25948 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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